1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)-
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Overview
Description
1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- is a complex organic compound with a unique structure It features a cyclohexane ring with two hydroxyl groups at the 1 and 2 positions, a phenyl group at the 1 position, and a tert-butyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced at the 1 and 2 positions through hydroxylation reactions. Common reagents for this step include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
Addition of Phenyl and tert-Butyl Groups: The phenyl and tert-butyl groups are added through Friedel-Crafts alkylation reactions, using reagents such as aluminum chloride (AlCl3) and tert-butyl chloride (t-BuCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: AlCl3, t-BuCl
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The phenyl and tert-butyl groups can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanediol, 4-methyl-1-(1-methylethyl)-: Similar structure but with a methyl group instead of a tert-butyl group.
1,2-Cyclohexanediol, 4-ethenyl-, 2-formate: Similar structure but with an ethenyl group and a formate ester.
Uniqueness
1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- is unique due to the presence of both a phenyl group and a tert-butyl group, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
CAS No. |
4127-43-9 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(1R,2R,4R)-4-tert-butyl-1-phenylcyclohexane-1,2-diol |
InChI |
InChI=1S/C16H24O2/c1-15(2,3)13-9-10-16(18,14(17)11-13)12-7-5-4-6-8-12/h4-8,13-14,17-18H,9-11H2,1-3H3/t13-,14-,16-/m1/s1 |
InChI Key |
IRXRAJHRWGDOTL-IIAWOOMASA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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